molecular formula C26H45NO6S B12416550 Taurodeoxycholic-2,2,3,4,4-d5 Acid (d5 major)

Taurodeoxycholic-2,2,3,4,4-d5 Acid (d5 major)

Cat. No.: B12416550
M. Wt: 504.7 g/mol
InChI Key: AWDRATDZQPNJFN-ILYQYKGZSA-N
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Description

Taurodeoxycholic acid-d5 is a deuterium-labeled derivative of taurodeoxycholic acid, a bile acid. Bile acids are amphiphilic molecules synthesized from cholesterol in the liver and play a crucial role in the emulsification of lipids. Taurodeoxycholic acid-d5 is primarily used in scientific research as a stable isotope-labeled compound, which helps in the study of metabolic pathways and the pharmacokinetics of bile acids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of taurodeoxycholic acid-d5 involves the incorporation of deuterium atoms into the taurodeoxycholic acid molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods: Large-scale production of taurodeoxycholic acid-d5 can be achieved through fermentation processes using engineered microbial cell factories. For instance, Escherichia coli can be genetically modified to express enzymes that catalyze the conversion of precursor molecules into taurodeoxycholic acid, followed by deuterium labeling through chemical or enzymatic methods .

Chemical Reactions Analysis

Types of Reactions: Taurodeoxycholic acid-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of taurodeoxycholic acid-d5 can yield hydroxylated derivatives, while reduction can produce deuterated alcohols .

Scientific Research Applications

Taurodeoxycholic acid-d5 has a wide range of applications in scientific research:

    Chemistry: Used as a stable isotope-labeled compound to study metabolic pathways and reaction mechanisms.

    Biology: Helps in understanding the role of bile acids in cellular processes, including apoptosis and mitochondrial function.

    Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases such as Huntington’s disease and amyotrophic lateral sclerosis.

    Industry: Used in the development of pharmaceuticals and as a reference standard in analytical chemistry

Mechanism of Action

Taurodeoxycholic acid-d5 exerts its effects through several mechanisms:

Comparison with Similar Compounds

Uniqueness: Taurodeoxycholic acid-d5 is unique due to its deuterium labeling, which makes it a valuable tool in pharmacokinetic studies and metabolic research. The presence of deuterium atoms can alter the metabolic profile and pharmacokinetics of the compound, providing insights into the behavior of bile acids in biological systems .

Properties

Molecular Formula

C26H45NO6S

Molecular Weight

504.7 g/mol

IUPAC Name

2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,12-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid

InChI

InChI=1S/C26H45NO6S/c1-16(4-9-24(30)27-12-13-34(31,32)33)20-7-8-21-19-6-5-17-14-18(28)10-11-25(17,2)22(19)15-23(29)26(20,21)3/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17-,18-,19+,20-,21+,22+,23+,25+,26-/m1/s1/i10D2,14D2,18D

InChI Key

AWDRATDZQPNJFN-ILYQYKGZSA-N

Isomeric SMILES

[2H][C@]1(C(C[C@]2([C@@H](C1([2H])[2H])CC[C@@H]3[C@@H]2C[C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)O)C)O)C)([2H])[2H])O

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C

Origin of Product

United States

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